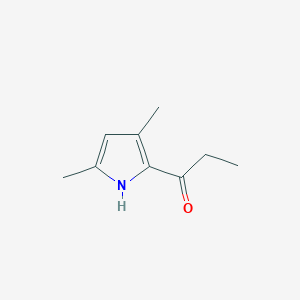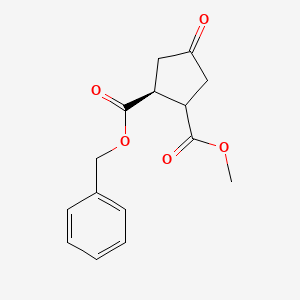
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is a synthetic organic compound that features a fluorinated pyrrolidine ring attached to a cyclopropane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine typically involves the following steps:
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized through a stereoselective cyclization reaction. This involves the use of a suitable precursor, such as a fluorinated amine, and a cyclization agent.
Attachment of the Cyclopropane Moiety: The cyclopropane ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a cyclopropyl halide as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyrrolidine ring or the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or cyclopropane derivatives.
Applications De Recherche Scientifique
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, leading to modulation of receptor activity and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-((3R,4R)-4-Methylpyrrolidin-3-yl)methyl)cyclopropanamine
- **N-((3R,4R)-4-Hydroxypyrrolidin-3-yl)methyl)cyclopropanamine
Uniqueness
N-(((3R,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and biological activity compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s metabolic stability and binding affinity to target receptors, making it a valuable compound in drug development.
Propriétés
Formule moléculaire |
C8H15FN2 |
|---|---|
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
N-[[(3R,4R)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8+/m1/s1 |
Clé InChI |
QZFXTAVCZYQMQZ-SVRRBLITSA-N |
SMILES isomérique |
C1CC1NC[C@H]2CNC[C@@H]2F |
SMILES canonique |
C1CC1NCC2CNCC2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
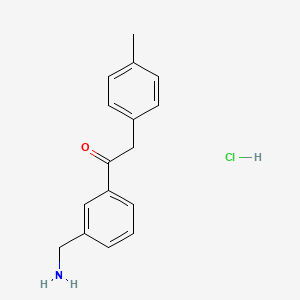
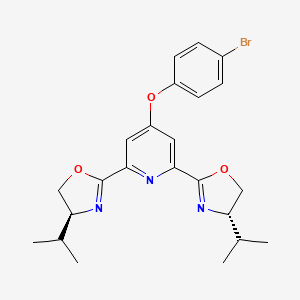
![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)

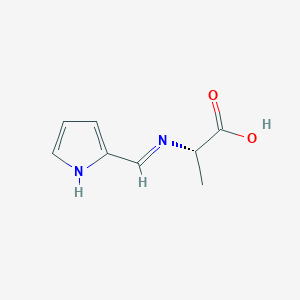
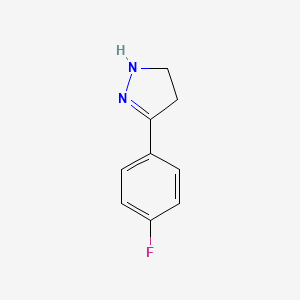

![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)


![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
